Ligand Efficiency and Target Engagement: Absence of Binding Data vs. Structurally Adjacent Probes
A comprehensive search of BindingDB, ChEMBL, and the primary literature identified no quantitative binding affinity (Ki, Kd, IC50) or functional assay data for 5-bromo-2-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide. By contrast, structurally related N-alkyl-2-chlorobenzamide chemotypes with a 5-bromo substituent (e.g., N-(1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl variants) have reported BRD4 BD2 Kd values in the low nanomolar range (e.g., 0.30–3.40 nM) via BROMOscan and ITC assays. This gap means that the target compound's absolute or relative affinity for key drug targets such as BET bromodomains, 5-HT4 receptors, or Smo remains uncharacterized in peer-reviewed sources. Consequently, any assumption of equivalent potency to closest analogs is unsubstantiated.
| Evidence Dimension | Target binding affinity (Kd/IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | Closest analogs: BRD4 BD2 Kd = 0.30–3.40 nM for 5-bromo-2-chloro-N-(piperidinyl-methyl)benzamide derivatives |
| Quantified Difference | Not calculable due to missing data for the target compound |
| Conditions | BROMOscan, ITC, and TR-FRET assays as reported in BindingDB for related compounds |
Why This Matters
Without binding data, the compound cannot be prioritized over characterized analogs for target-focused screening cascades or mechanism-of-action studies.
- [1] BindingDB. Data for CHEMBL3770724 and related 5-bromo-2-chlorobenzamide derivatives. Accessed 2026. View Source
